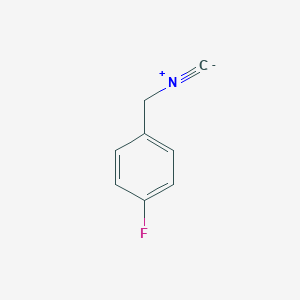

4-フルオロベンジルイソシアニド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluorobenzylisocyanide is a useful research compound. Its molecular formula is C8H6FN and its molecular weight is 135.14 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Fluorobenzylisocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluorobenzylisocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorobenzylisocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- LIBの電気化学的性能は、しばしば界面反応速度が遅いため低下します。立体的にかさ高い溶媒であるFBCNは、これらの反応速度を向上させるために研究されています。 FBCNは、Li+の配位化学を調整することで、Li+とのかさ高い配位構造を形成し、界面障壁を低減し、LiFePO₄//グラファイトポーチセルにおける速度性能を向上させます .

- FBCNの立体障害と弱いルイス塩基性中心により、Li+との独自の溶媒和構造が形成されます。この化学は、イオン-双極子相互作用(Li+溶媒)を低減し、クーロン引力(Li+アニオン)を促進します。 その結果、FBCNはLIBの電気化学的反応速度の向上に貢献します .

- 研究者は、プロテオミクス研究において、FBCNを生化学試薬として使用しています。 FBCNの独自の特性は、タンパク質構造、相互作用、機能を調べる上で貴重です .

リチウムイオン電池(LIB)における電気化学的反応速度論

LIBの性能向上のための溶媒設計

プロテオミクス研究

要約すると、4-フルオロベンジルイソシアニドは、電池技術、プロテオミクス、触媒、有機合成、フッ素化学、配位研究など、さまざまな分野で応用されています。 FBCNの独自の特性により、科学的研究に役立つ汎用性の高い化合物となっています . もし、さらなる詳細や追加の用途が必要な場合は、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of 4-Fluorobenzylisocyanide (also known as 4-Fluorobenzyl cyanide or FBCN) is the interfacial kinetics in lithium-ion batteries (LIBs) . The compound plays a crucial role in improving the electrochemical performance of LIBs, which is often plagued by sluggish interfacial kinetics .

Mode of Action

4-Fluorobenzylisocyanide interacts with its target by tuning the Li+ coordination chemistry based on solvent molecular engineering . Specifically, FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+–solvents) but promoting coulombic attraction (Li+–anions) at a normal Li salt concentration . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .

Biochemical Pathways

The biochemical pathway affected by 4-Fluorobenzylisocyanide involves the Li+ solvation structure that bridges the bulk electrolyte and interfacial chemistry, providing a pathway for promoting electrochemical kinetics in LIBs . The compound improves the interfacial kinetics by tuning the Li+ coordination chemistry based on solvent molecular engineering .

Pharmacokinetics

By reducing the interfacial barrier through sterically-controlled solvation chemistry, 4-Fluorobenzylisocyanide enhances the electrochemical kinetics in LIBs .

Result of Action

The result of 4-Fluorobenzylisocyanide’s action is an improved rate performance in LIBs . By reducing the interfacial barrier through sterically-controlled solvation chemistry, the compound contributes to enhanced electrochemical kinetics, as demonstrated practically in LiFePO4//graphite pouch cells .

Action Environment

The action of 4-Fluorobenzylisocyanide is influenced by the environment within the lithium-ion battery. The compound’s efficacy and stability are determined by factors such as the concentration of Li salt and the nature of the solvent . The compound’s design allows it to construct a bulky coordination structure with Li+, even at a normal Li salt concentration .

生化学分析

Biochemical Properties

It is known that the compound has a steric hindrance and a weak Lewis basic center . This allows it to construct a bulky coordination structure with Li+, weakening ion-dipole interaction but promoting coulombic attraction .

Cellular Effects

It has been shown to improve the interfacial kinetics in lithium-ion batteries by tuning the Li+ coordination chemistry . This suggests that 4-Fluorobenzylisocyanide may have potential effects on cellular processes, particularly those involving ion interactions.

Molecular Mechanism

The molecular mechanism of 4-Fluorobenzylisocyanide involves the construction of a bulky coordination structure with Li+ . This weakens the ion-dipole interaction but promotes coulombic attraction . This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance .

特性

IUPAC Name |

1-fluoro-4-(isocyanomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDWOKWGDHSJOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374569 |

Source

|

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148890-53-3 |

Source

|

| Record name | 4-Fluorobenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148890-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)